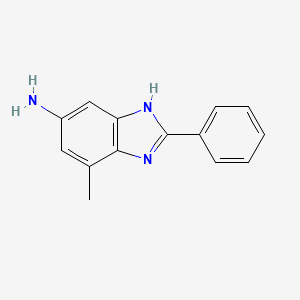
(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a compound that contains an indole moiety . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
Indole is a compound that consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The structure of synthetic derivatives similar to “this compound” has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, it was found that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been reported. For instance, one such compound was found to be a white solid with a melting point of 93–95 °C .科学的研究の応用
Antimicrobial and Antitubercular Activities
A study conducted by Chandrashekaraiah et al. (2014) focused on synthesizing new pyrimidine-azetidinone analogues and testing their antimicrobial and antitubercular activities. These compounds showed potential in designing antibacterial and antituberculosis agents, highlighting their significance in combating infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Antioxidant Properties
Aziz et al. (2021) designed and synthesized novel indole derivatives with heterocycles like pyrimidine and assessed their antioxidant properties. These compounds showed promising antioxidant activity, suggesting their potential in therapeutic applications focused on oxidative stress (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Riboflavin and F420 Biosynthesis in Archaea
Graupner, Xu, and White (2002) explored the pyrimidine nucleotide reductase step in riboflavin and F420 biosynthesis in archaea. Their findings contribute to our understanding of the metabolic pathways in archaea and the potential use of these pathways in biotechnology (Graupner, Xu, & White, 2002).
Development of Fused Nitrogen Heterocycles
Okano, Sakaida, and Eguchi (1996) investigated the Staudinger/aza-Wittig reaction to generate novel compounds, leading to the development of fused nitrogen heterocycles with potential pharmaceutical applications (Okano, Sakaida, & Eguchi, 1996).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrimidin-2-ylamino structures, which exhibited significant antimicrobial and anticancer activities. This highlights the potential of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Myxobacterial Metabolites
Jansen et al. (2014) discovered indothiazinone, an indolyl thiazolyl ketone, in cultures of novel myxobacterial strains. These compounds showed weak activity against yeasts, filamentous fungi, and Gram-positive bacteria, contributing to the search for new antimicrobial agents (Jansen, Mohr, Bernecker, Stadler, & Müller, 2014).
Kinase Research Areas
Cheung, Harris, and Lackey (2001) reported the synthesis of pyrrolo[2,3-d]pyrimidin-6-one derivatives, which are useful scaffolds in kinase research, indicating their potential in drug discovery for treating various diseases (Cheung, Harris, & Lackey, 2001).
作用機序
将来の方向性
The future directions for research on compounds similar to “(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could involve further exploration of their therapeutic potential. For instance, compound 7d has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .
特性
IUPAC Name |
1H-indol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15(12-3-2-11-4-7-17-14(11)8-12)21-9-13(10-21)20-16-18-5-1-6-19-16/h1-8,13,17H,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDMKDPKARPDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide](/img/structure/B2837737.png)
![2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2837738.png)
![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B2837739.png)
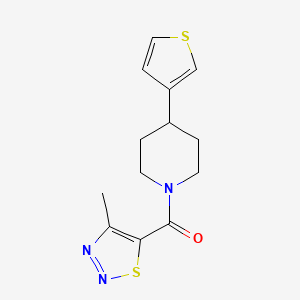
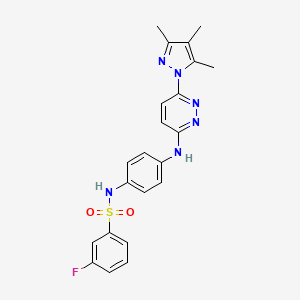
![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)
![3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2837743.png)
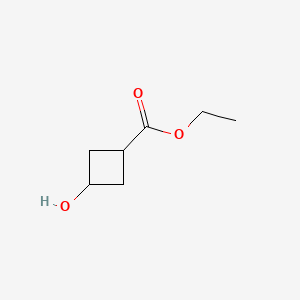
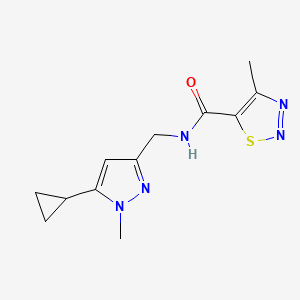
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)



